molecular formula C12H16N6O2S B1679427 Ro 04-6790 CAS No. 202466-68-0

Ro 04-6790

Cat. No.: B1679427
CAS No.: 202466-68-0
M. Wt: 308.36 g/mol
InChI Key: JELFWSXQTXRMAJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ro 04-6790 is a potent and selective antagonist for the 5-HT6 serotonin receptor subtype, with little or no affinity at other receptors . It has pKi values of 7.26 and 7.35 for rat and human 5-HT6 receptors, respectively . This compound displays no affinity at a range of other receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits 5-HT-induced cAMP production in HeLa cells expressing human 5-HT6 . In vivo, this compound induces stretching behavior in rats . It also reverses scopolamine-induced deficits in novel object discrimination in rats .

Molecular Mechanism

This compound acts as a potent and selective receptor antagonist for the 5-HT6 serotonin receptor subtype . It is selective for 5-HT6 receptors over a panel of 23 additional receptors . The ability of this compound to prolong memory in rodent preclinical paradigms is possibly due to its blocking of tonic 5-HT-evoked GABA release, allowing disinhibition of cortico-limbic glutamatergic and cholinergic neurons .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to prolong memory in rodent preclinical paradigms by enhancing consolidation . The evidence for cognitively enhancing effects of this compound is inconsistent and seems to depend on the behavioral test variant in use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (10 mg/kg) has been shown to induce stretching behavior in rats . It also reverses scopolamine-induced deficits in novel object discrimination in rats .

Chemical Reactions Analysis

Ro 04-6790 undergoes various types of chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound, potentially altering its activity.

    Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.

    Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ro 04-6790 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound for studying the 5-HT6 receptor and its interactions with other molecules.

    Biology: Employed in experiments to understand the role of the 5-HT6 receptor in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating cognitive disorders and memory impairments.

    Industry: Utilized in the development of new drugs targeting the 5-HT6 receptor.

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFWSXQTXRMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017998
Record name 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202466-68-0
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202466-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-04-6790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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